Trachelanthine
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Overview
Description
Trachelanthine is an organic compound belonging to the class of pyrrolizidines. Pyrrolizidines are characterized by a bicyclic ring system made up of two fused pyrrolidine rings sharing a nitrogen atom . This compound is a natural product derived from the plant Eupatorium fortunei .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trachelanthine can be synthesized through various chemical reactions involving the formation of the pyrrolizidine ring system. One common method involves the reaction of appropriate precursors under controlled conditions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources such as Eupatorium fortunei. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Trachelanthine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
Scientific Research Applications
Trachelanthine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying pyrrolizidine chemistry and reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and effects on various biological pathways.
Mechanism of Action
The mechanism of action of Trachelanthine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved in its action are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Trachelanthine is similar to other pyrrolizidine alkaloids such as:
- Trachelanthamine
- Lindelofine
- Lindelofamine
- Supinine
- Viridiflorine
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features and specific biological activities. While all these compounds share the pyrrolizidine core, the variations in their side chains and functional groups result in different chemical and biological properties .
Properties
CAS No. |
510-19-0 |
---|---|
Molecular Formula |
C15H27NO5 |
Molecular Weight |
301.38 g/mol |
IUPAC Name |
[(1R,8S)-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C15H27NO5/c1-10(2)15(19,11(3)17)14(18)21-9-12-6-8-16(20)7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13+,15+,16?/m1/s1 |
InChI Key |
DLNWZIVYKQXLTN-OVEUVTGNSA-N |
SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CC[N+]2(C1CCC2)[O-])O |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CC[N+]2([C@H]1CCC2)[O-])O)O |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CC[N+]2(C1CCC2)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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